ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C18H20N2O2S. This compound is known for its unique chemical structure, which includes an ethyl ester group, a benzoate moiety, and a carbothioyl group attached to a dimethylaniline derivative. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,4-dimethylaniline and thiophosgene to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 4-{[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO}BENZOATE
- ETHYL 4-{[(2-MERCAPTOANILINO)CARBOTHIOYL]AMINO}BENZOATE
- ETHYL 4-{[(2,4-DIMETHOXYPHENYL)AMINO]CARBONOTHIOYL}AMINO}BENZOATE
Uniqueness
ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
ethyl 4-[(2,4-dimethylphenyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-22-17(21)14-6-8-15(9-7-14)19-18(23)20-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCXKHFSJIAFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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